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Compound of Interest
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Cat. No.: B10847766

Get Quote

Introduction & Pharmacological Context
Cosalane is a unique, dual-action antiretroviral agent synthesized to overcome the toxicity and

bioavailability limitations of its parent compound, Aurintricarboxylic Acid (ATA). Chemically

defined as a cholesteryldisalicylmethane, Cosalane fuses a polyanionic pharmacophore

(disalicylmethane) with a lipophilic steroid backbone (cholestane).

While ATA is a potent inhibitor of protein-nucleic acid interactions, it is a heterogeneous

polymer with significant toxicity. Cosalane retains the anti-HIV potency of ATA but exists as a

single, defined molecular species with improved membrane affinity.

Key Research Utility:

Primary Mechanism: Viral Entry Inhibition. Cosalane targets the HIV envelope glycoprotein

gp120, preventing its attachment to the CD4 receptor on T-lymphocytes.[1][2]

Secondary Mechanism: Protease and Integrase Inhibition.[3][4][5] At intracellular

concentrations, Cosalane inhibits the post-translational processing of viral polyproteins.
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Lipophilicity: Its steroid moiety allows it to partition into cell membranes, potentially

increasing its local concentration at the site of viral entry.

Mechanism of Action (MOA)
The efficacy of Cosalane relies on steric and electrostatic interference. The anionic carboxylate

groups of the disalicylmethane moiety interact with positively charged residues (specifically

Arginine and Lysine clusters) on the V3 loop of gp120 or the CD4 binding cleft. Simultaneously,

the cholesteryl tail anchors the molecule into the lipid bilayer or hydrophobic pockets,

stabilizing the inhibitor-virus complex.

Visualization: Cosalane Inhibition Pathway
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Figure 1: Mechanism of Action showing Cosalane intercepting the gp120-CD4 interaction via

electrostatic shielding and steric hindrance.

Experimental Protocols
Protocol A: HIV-1 Syncytium Inhibition Assay
Objective: To quantify the ability of Cosalane to prevent cell-to-cell fusion (syncytia) mediated

by the interaction between HIV-infected cells and uninfected CD4+ target cells.
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Materials:

Effector Cells: HIV-1 infected H9 or CEM cells (chronically infected).

Target Cells: Uninfected CEM-SS or MT-2 cells.

Reagent: Cosalane (solubilized in DMSO, stored at -20°C).

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

Workflow:

Compound Preparation:

Prepare a 10 mM stock solution of Cosalane in DMSO.

Perform serial 2-fold dilutions in RPMI-1640 to generate a concentration range of 0.1 µM

to 100 µM.

Note: Keep final DMSO concentration <0.5% to avoid non-specific cytotoxicity.

Cell Co-Culture Setup:

Aliquot 50 µL of Cosalane dilutions into 96-well flat-bottom plates.

Add 50 µL of uninfected Target Cells (1 x 10⁵ cells/mL).

Incubate for 30 minutes at 37°C to allow Cosalane to partition into membranes/receptors.

Add 50 µL of HIV-infected Effector Cells (1 x 10⁵ cells/mL).

Incubation:

Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24–48 hours.

Quantification:

Examine wells under an inverted phase-contrast microscope.
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Count the number of multinucleated giant cells (syncytia).

Calculation:

Protocol B: Protease Inhibition Verification (FRET
Assay)
Objective: To verify the secondary activity of Cosalane against HIV-1 Protease using a

fluorogenic substrate.

Workflow:

Buffer Prep: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

Substrate: Use a FRET peptide substrate (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).

Reaction:

Mix 84 µL Buffer + 10 µL Cosalane (various concentrations).

Add 2 µL HIV-1 Protease (recombinant).

Initiate with 4 µL Substrate (10 µM final).

Readout: Measure fluorescence increase (Excitation 340 nm / Emission 490 nm) over 10

minutes.

Visualization: Experimental Workflow
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Figure 2: Step-by-step workflow for the Syncytium Inhibition Assay.

Comparative Potency Data
The following table summarizes the inhibitory potency of Cosalane compared to standard

controls. Note the distinction between entry inhibition (Syncytium) and enzymatic inhibition.
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Compound Target Assay Type IC50 (µM)
Therapeutic
Index (TI)

Cosalane gp120/CD4

Syncytium

Inhibition (CEM-

SS)

0.5 – 1.2 >100

Cosalane HIV-1 Protease FRET / Cleavage 0.35 – 0.39 N/A

Cosalane HIV-1 Integrase 3'-Processing ~2.2 N/A

ATA (Parent) Non-specific
Syncytium

Inhibition
0.8 – 2.5

<10 (High

Toxicity)

AZT (Control) RT Viral Replication 0.005 >1000

Data Source Interpretation: Cosalane exhibits micromolar potency.[3][6] While less potent than

AZT (nanomolar range) for replication, its value lies in the mechanism (entry inhibition) and its

activity against AZT-resistant strains.

Critical Handling Notes
Solubility: Cosalane is highly lipophilic due to the cholestane backbone.

Protocol: Always dissolve in 100% DMSO first. When diluting into aqueous media, vortex

immediately to prevent precipitation.

Troubleshooting: If turbidity is observed in cell culture media, sonicate the stock solution or

reduce the starting concentration.

Protein Binding: Due to its anionic nature, Cosalane binds serum proteins (albumin).

Adjustment: Assays performed in 50% human serum may show a 5-10 fold increase in

IC50. Report values clearly stating FBS/Serum concentration.

Cytotoxicity Controls: Always run a parallel MTT or XTT assay on uninfected cells to ensure

that reduced viral replication is due to drug activity, not cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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